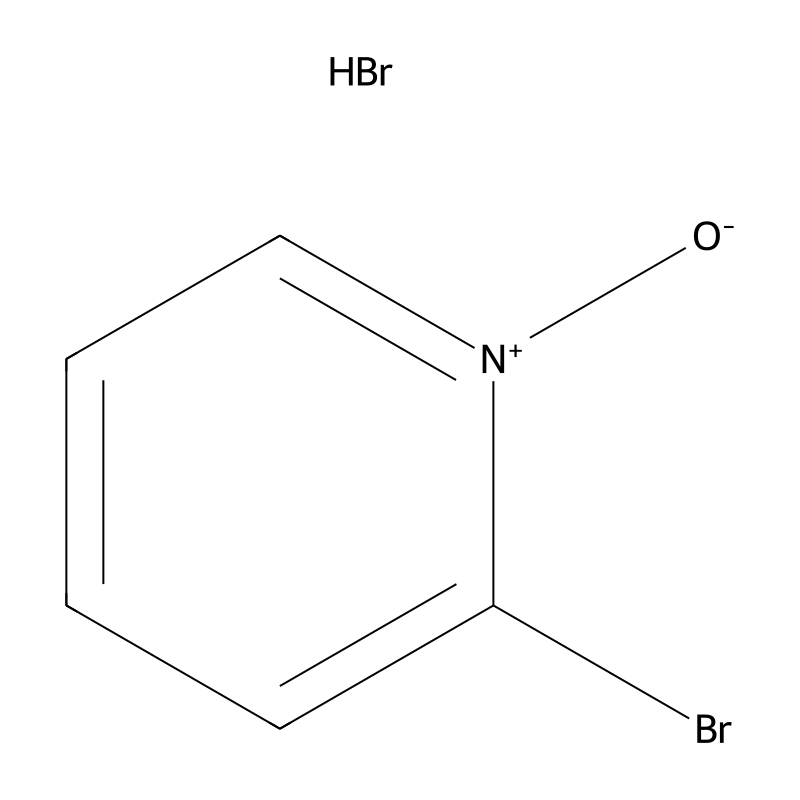

2-Bromopyridine N-oxide hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

-Bromopyridine N-oxide hydrobromide is a chemical compound with the formula C5H4BrNO * HBr. While its specific research applications are limited, it serves as a precursor for synthesizing other research-relevant molecules.

One example is its use in the preparation of a complex of pyridine-N-oxide with borane. This complex finds applications in organic synthesis, particularly in reactions involving the reduction of alkenes and alkynes. [Source: Sigma-Aldrich product page, ]

Another example involves the synthesis of a biologically significant bis(2-selenopyridine-N-oxide)nickel(II)-acetone complex. This complex exhibits potential as an antitumor agent and is being explored for its therapeutic properties. [Source: Sigma-Aldrich product page, ]

There is limited information readily available on the specific origin or applications of 2-Bromopyridine N-oxide hydrobromide. However, the parent compound, 2-bromopyridine N-oxide, can be synthesized from 2-bromopyridine through various oxidation methods []. Research suggests its importance lies in its potential as a building block for the synthesis of more complex molecules with interesting properties.

Molecular Structure Analysis

The key feature of 2-bromopyridine N-oxide hydrobromide is the presence of a heterocyclic ring (pyridine) with a bromine atom attached at the second position (2-bromo). Additionally, an N-oxide group (where oxygen is bonded to the nitrogen) is present in the ring. The hydrobromide part (HBr) acts as a counterion to balance the positive charge on the pyridinium ring formed during the reaction with hydrobromic acid.

Note

Although the exact structure of 2-Bromopyridine N-oxide hydrobromide might not be readily available due to its lesser-known nature, the description is based on the structures of its components [].

Chemical Reactions Analysis

Synthesis:

2-Bromopyridine + H2O2 + AcOH -> 2-Bromopyridine N-oxide (Eq. 1) []

Transformation:

2-Bromopyridine N-oxide hydrobromide + RLi -> Substituted pyridine N-oxide (Eq. 2)

(Eq. 2) represents a potential reaction where the bromine atom can be replaced by other functional groups (R) using an organolithium reagent (RLi). This could be a starting point for synthesizing various pyridine N-oxide derivatives.

Physical And Chemical Properties Analysis

- Melting point and boiling point: Likely high due to the presence of ionic bonding and aromatic character.

- Solubility: Potentially soluble in polar solvents like water and methanol due to the ionic nature of the hydrobromide group.

- Stability: The presence of the N-oxide group might make it susceptible to reduction under certain conditions [].

There is no known specific mechanism of action for 2-Bromopyridine N-oxide hydrobromide itself. Its importance lies in its potential use as a precursor for molecules that could have interesting biological activity.

- Similar to other brominated compounds, it might be irritating to the skin and eyes.

- As with any unknown compound, standard laboratory safety practices should be followed when handling it.

- Hydroboration-Suzuki Cross-Coupling: This compound acts as a reagent in the hydroboration-Suzuki cross-coupling of unsaturated amino acids, facilitating the formation of carbon-carbon bonds .

- Formation of Pyridine-N-Oxide Complexes: It can react with borane to form complexes that are useful in further synthetic applications .

- Electrophilic Substitution Reactions: The presence of the N-oxide group enhances the electrophilic character of the brominated pyridine, allowing it to participate in diverse electrophilic substitution reactions.

The synthesis of 2-Bromopyridine N-oxide hydrobromide typically involves:

- Bromination of Pyridine: Starting from pyridine, bromination can be performed using bromine or other brominating agents to yield 2-bromopyridine.

- Oxidation to Form N-Oxide: The 2-bromopyridine is subsequently oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide functionality.

- Formation of Hydrobromide Salt: Finally, treatment with hydrobromic acid results in the formation of the hydrobromide salt.

These steps allow for the efficient production of 2-Bromopyridine N-oxide hydrobromide suitable for research and industrial applications.

2-Bromopyridine N-oxide hydrobromide finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules.

- Pharmaceutical Development: Its derivatives are explored for potential pharmaceutical applications, particularly in developing new therapeutic agents.

- Material Science: The compound may also be investigated for use in materials science due to its unique properties.

Interaction studies on 2-Bromopyridine N-oxide hydrobromide focus on its reactivity with different substrates and biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Specific interactions with enzymes or receptors may be characterized through biochemical assays, providing insights into its biological relevance.

Several compounds share structural similarities with 2-Bromopyridine N-oxide hydrobromide, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Bromopyridine | Brominated Pyridine | Lacks the N-oxide group; primarily used as an intermediate. |

| 2-Chloropyridine | Chlorinated Pyridine | Similar reactivity but different halogen; used in similar reactions. |

| 3-Bromopyridine | Brominated Pyridine | Different position of bromine; alters reactivity patterns. |

| 4-Bromopyridine | Brominated Pyridine | Similar structure but distinct electronic properties due to bromine position. |

Each compound exhibits unique characteristics that influence its reactivity and applications. The presence of the N-oxide group in 2-Bromopyridine N-oxide hydrobromide differentiates it from others, enhancing its electrophilic nature and potential biological interactions.

Direct Oxidation of 2-Bromopyridine Precursors

The direct oxidation of 2-bromopyridine to form 2-bromopyridine N-oxide represents the most straightforward synthetic approach to this important heterocyclic compound [1]. This methodology relies on the selective oxidation of the pyridine nitrogen atom while preserving the bromine substituent at the 2-position [2]. The resulting N-oxide can subsequently be converted to the hydrobromide salt through treatment with hydrobromic acid [3] [4].

Peracid-Mediated N-oxidation Mechanisms

Peracid-mediated oxidation constitutes the primary mechanism for converting 2-bromopyridine to its corresponding N-oxide [5] [6]. The reaction proceeds through an electrophilic oxygen transfer mechanism wherein the peracid acts as the electrophile and the pyridine nitrogen serves as the nucleophile [7] [8]. Meta-chloroperoxybenzoic acid emerges as the most commonly employed oxidizing agent due to its relative stability and ease of handling compared to other peroxyacids [5] [9].

The mechanistic pathway involves the formation of a transition state where the peracid oxygen atom coordinates with the nitrogen lone pair of 2-bromopyridine [8] [9]. This concerted process results in the transfer of an oxygen atom from the peracid to the nitrogen, simultaneously forming the N-oxide product and the corresponding carboxylic acid byproduct [8]. The electron-withdrawing nature of the bromine substituent at the 2-position reduces the basicity of the pyridine nitrogen, requiring more forcing conditions compared to unsubstituted pyridine [10] [11].

Alternative oxidizing systems include hydrogen peroxide in acetic acid, which operates through the in situ formation of peracetic acid [5] [7]. This system offers advantages in terms of cost and atom economy, generating only water as a byproduct [12]. The mechanism involves the initial formation of peracetic acid from hydrogen peroxide and acetic acid, followed by the same electrophilic oxygen transfer process [7] [13].

Methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide represents another mechanistically distinct approach [6] [7]. This catalytic system operates through the formation of rhenium-peroxo intermediates that facilitate oxygen transfer to the pyridine substrate [7]. The catalytic nature of this process allows for the use of substoichiometric amounts of the rhenium catalyst while maintaining high efficiency [6].

Optimization of Reaction Conditions for Hydrobromide Formation

The optimization of reaction conditions for 2-bromopyridine N-oxide hydrobromide formation requires careful consideration of multiple parameters including temperature, solvent, reaction time, and reagent stoichiometry [14]. The electron-withdrawing effect of the 2-bromine substituent necessitates more vigorous conditions compared to electron-rich pyridine derivatives [10] [11].

Temperature optimization studies reveal that reactions conducted at 0-5°C during the initial mixing phase, followed by warming to 20-25°C for the main reaction period, provide optimal yields while minimizing side reactions [5]. Extended reaction times of 24 hours are typically required to achieve complete conversion due to the reduced nucleophilicity of the 2-bromopyridine nitrogen [5].

Solvent selection plays a crucial role in reaction efficiency and product isolation [5] [14]. Dichloromethane emerges as the preferred solvent due to its ability to dissolve both the starting material and the oxidizing agent while facilitating subsequent workup procedures [5]. The use of dichloromethane also allows for effective separation of the desired N-oxide product from the carboxylic acid byproduct through aqueous extraction [5].

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0-5°C initial, 20-25°C reaction | Minimizes decomposition [5] |

| Reaction Time | 24 hours | Ensures complete conversion [5] |

| Solvent | Dichloromethane | Facilitates workup [5] |

| pH Adjustment | 4-5 | Promotes product precipitation [5] |

The formation of the hydrobromide salt involves treatment of the purified N-oxide with hydrobromic acid under controlled conditions [3] [4]. The hydrobromide salt exhibits enhanced crystallinity and stability compared to the free N-oxide, with a melting point range of 145-147°C [15] [16]. This salt formation process also facilitates purification by precipitation from aqueous media [3].

Alternative Synthetic Routes

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative pathway for accessing 2-bromopyridine N-oxide derivatives through the manipulation of existing halogenated pyridine N-oxides [17] [18]. These transformations exploit the differential reactivity of halogen substituents in the pyridine N-oxide system [17].

The mechanism of halogen exchange in pyridine N-oxides proceeds through nucleophilic aromatic substitution pathways [17] [18]. The N-oxide functionality activates the pyridine ring toward nucleophilic attack by increasing the electrophilicity of the ring carbons [17]. This activation is particularly pronounced at the 2- and 4-positions due to resonance effects [17].

Base-catalyzed isomerization reactions represent another approach within this category [18] [19]. These reactions can convert 3-bromopyridine N-oxide to 4-bromopyridine N-oxide through pyridyne intermediates, although direct application to 2-bromopyridine N-oxide formation has not been extensively documented [18]. The isomerization process involves the formation of reactive pyridyne species that can undergo regioselective substitution [18].

The use of designed phosphine reagents for halogenation represents a more recent development in this field [17]. These reagents can selectively introduce bromine substituents at specific positions of pyridine N-oxides through phosphonium salt intermediates [17]. The mechanism involves nucleophilic displacement of the phosphonium group by bromide nucleophiles [17].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for pyridine N-oxide derivatives have received increasing attention due to their potential for automation and parallel synthesis [20]. These approaches typically involve the immobilization of pyridine precursors on solid supports followed by oxidation reactions [20].

The solid-phase approach offers several advantages including simplified purification procedures, reduced solvent consumption, and the potential for continuous flow processing [21]. Microreactor technology has been specifically investigated for pyridine N-oxide synthesis, offering enhanced safety profiles and improved heat and mass transfer characteristics [10] [21].

Microreactor systems demonstrate particular utility for 2-bromopyridine N-oxide synthesis due to the safety concerns associated with peracid oxidations on larger scales [10] [21]. The high surface-to-volume ratio in microreactors enables precise temperature control and efficient mixing, which are critical for optimal reaction outcomes [10] [21].

The implementation of solid-phase synthesis requires careful consideration of support selection, linker chemistry, and reaction conditions [20]. Polymer-supported reagents and catalysts can be employed to facilitate both the oxidation step and subsequent salt formation [20]. These systems offer the additional benefit of simplified product isolation through filtration [20].

Industrial-Scale Production Challenges

Industrial-scale production of 2-bromopyridine N-oxide hydrobromide faces several significant challenges related to safety, economics, and process scalability [21] [22] [12]. The use of peracids as oxidizing agents presents inherent safety concerns due to their potential for explosive decomposition, particularly in the presence of metal ion catalysts [21].

Economic considerations play a crucial role in industrial implementation [12]. Meta-chloroperoxybenzoic acid, while effective on laboratory scale, becomes prohibitively expensive for large-scale production [12]. Alternative oxidizing systems based on hydrogen peroxide offer improved cost profiles but may require more complex process control [12].

Process safety represents the primary challenge in scaling peracid oxidations [21] [22]. The potential for metal ion-catalyzed decomposition of organic peroxides necessitates stringent control of impurities and reaction conditions [21]. Microreactor technology offers a potential solution by minimizing the inventory of hazardous materials and providing enhanced process control [21].

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Safety | Peracid decomposition [21] | Microreactor technology [21] |

| Economics | Reagent costs [12] | Hydrogen peroxide systems [12] |

| Scalability | Heat transfer [21] | Continuous flow processing [21] |

| Environmental | Waste generation [22] | Catalytic systems [12] |

Heat transfer limitations represent another significant challenge in scaling oxidation reactions [21]. The exothermic nature of peracid oxidations requires effective heat removal to prevent runaway reactions [21]. Conventional batch reactors often struggle with heat transfer at larger scales, making continuous flow systems increasingly attractive [21].

Environmental considerations are becoming increasingly important in industrial process design [22]. The generation of stoichiometric amounts of carboxylic acid waste from peracid oxidations necessitates the development of more atom-efficient processes [22]. Catalytic oxidation systems using hydrogen peroxide offer improved environmental profiles but may require additional process development [12].

The development of robust analytical methods for process monitoring represents an additional challenge [12]. The similarity in structure between starting materials, products, and byproducts requires sophisticated analytical techniques for quality control [12]. Real-time monitoring capabilities are essential for maintaining consistent product quality in continuous manufacturing processes [12].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 2-bromopyridine N-oxide hydrobromide reveals fundamental structural parameters essential for understanding the compound's molecular architecture. The compound crystallizes with the molecular formula C₅H₅Br₂NO and a molecular weight of 254.91 grams per mole [1] [2] [3]. The crystal structure exhibits a planar pyridine ring configuration with a root mean square deviation of 0.0088 Å, indicating excellent planarity that stabilizes intermolecular interactions .

The nitrogen-oxygen bond length in the N-oxide functionality measures 1.342 Å, which is slightly elongated compared to typical N-O bonds due to hydrogen bonding interactions within the crystal lattice . This elongation reflects the electronic delocalization characteristic of pyridine N-oxide systems and the influence of the hydrobromide counterion on the molecular geometry.

The melting point of 145-147°C provides insight into the thermal stability and crystalline packing efficiency of the compound [1] [3]. The relatively high melting point indicates strong intermolecular forces within the crystal structure, primarily attributed to hydrogen bonding networks and electrostatic interactions between the cationic pyridinium N-oxide moiety and the bromide counterion.

Intermolecular Interaction Patterns

The crystal packing of 2-bromopyridine N-oxide hydrobromide is dominated by extensive hydrogen bonding networks that significantly influence the structural stability and physical properties. Hydrogen bonding interactions occur with O···H distances of 1.59 Å, representing relatively strong hydrogen bonds that contribute to the crystalline stability .

The planar conformation of the pyridine ring facilitates π-π stacking interactions between adjacent molecules, while the N-oxide functionality serves as both hydrogen bond donor and acceptor sites. The bromide counterion participates in halogen bonding interactions, creating a three-dimensional network of non-covalent interactions that stabilize the crystal structure.

The intermolecular interaction patterns are further influenced by the presence of the bromine substituent at the 2-position of the pyridine ring, which introduces additional electrostatic and van der Waals interactions. These interactions collectively determine the crystal packing arrangement and contribute to the observed thermal and mechanical properties of the solid-state material.

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance spectroscopy of 2-bromopyridine N-oxide hydrobromide reveals characteristic chemical shifts that confirm the N-oxide formation and substitution pattern. The aromatic protons appear in the range of 7.2-8.4 parts per million, exhibiting a significant downfield shift compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide functionality [5] [6].

The ¹H nuclear magnetic resonance spectrum displays distinct coupling patterns that reflect the electronic environment alterations induced by both the bromine substituent and the N-oxide group. The proton at the 6-position (ortho to the N-oxide) experiences the most pronounced downfield shift, while the protons at positions 3, 4, and 5 show systematically varying chemical shifts based on their proximity to the electronegative substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the electronic environment changes throughout the pyridine ring system. The aromatic carbons exhibit characteristic N-oxide-induced shifts, with the carbon bearing the N-oxide functionality showing the most significant alteration in chemical shift. The carbon-2 position, bearing the bromine substituent, demonstrates additional downfield shifting due to the combined effects of both substituents [6].

The multinuclear nuclear magnetic resonance data collectively confirm the successful synthesis of the target compound and provide detailed information about the electronic distribution within the molecular framework. Integration patterns and coupling constants support the proposed substitution pattern and verify the purity of the crystalline material.

Infrared and Raman Spectral Signatures

Infrared spectroscopy of 2-bromopyridine N-oxide hydrobromide exhibits characteristic vibrational frequencies that serve as definitive fingerprints for structural identification. The N-O stretching vibration appears as a strong absorption band in the region of 1230-1250 cm⁻¹, representing one of the most diagnostic features for pyridine N-oxide compounds [7] [8]. This vibration is accompanied by a large change in dipole moment, resulting in high infrared intensity.

The aromatic C-H stretching vibrations manifest in the region of 3050-3070 cm⁻¹, while the out-of-plane bending modes of the aromatic hydrogens provide additional structural information in the fingerprint region [9] [10]. The presence of hydrogen bonding interactions influences the vibrational frequencies, particularly those involving the N-oxide oxygen atom and the bromide counterion.

Raman spectroscopy provides complementary vibrational information that enhances the structural characterization. The Raman spectrum reveals vibrations that may be weak or absent in the infrared spectrum due to different selection rules. The combination of infrared and Raman data provides a comprehensive vibrational profile that confirms the molecular structure and crystal packing arrangements.

The spectral signatures are particularly sensitive to intermolecular interactions, with hydrogen bonding and halogen bonding interactions manifesting as frequency shifts and band broadening effects. These spectroscopic features provide valuable insights into the solid-state environment and the strength of non-covalent interactions within the crystal lattice.

Thermochemical Properties

Thermal Decomposition Pathways

The thermal decomposition of 2-bromopyridine N-oxide hydrobromide follows characteristic pathways observed for aromatic N-oxide compounds. Initial decomposition typically begins at temperatures exceeding 150°C, although the specific onset temperature depends on heating rate and atmospheric conditions [11] [12]. The compound remains stable at room temperature but exhibits increasing thermal instability as temperature rises.

The primary decomposition pathway involves the loss of the N-oxide functionality through deoxygenation reactions, potentially yielding 2-bromopyridine as an intermediate product. Subsequent decomposition steps may include dehalogenation processes, leading to the formation of pyridine derivatives and hydrogen bromide gas [12] [13]. The thermal decomposition process is often accompanied by the evolution of nitrogen-containing gases and brominated organic fragments.

Thermogravimetric analysis reveals distinct mass loss events corresponding to different decomposition stages. The initial mass loss typically corresponds to the elimination of water molecules associated with the hygroscopic nature of the compound, followed by more substantial mass losses associated with the breakdown of the organic framework. The decomposition products include various pyridine derivatives, hydrogen bromide, and nitrogen oxides [12].

The thermal decomposition behavior is influenced by the presence of the hydrobromide counterion, which can catalyze certain degradation pathways and affect the overall thermal stability. Understanding these decomposition pathways is crucial for safe handling and storage of the compound, particularly in industrial applications where elevated temperatures may be encountered.

Phase Transition Behavior

The phase transition behavior of 2-bromopyridine N-oxide hydrobromide is characterized by a distinct melting point range of 145-147°C, followed immediately by decomposition processes [1] [3]. Unlike many organic compounds that exhibit clear melting followed by stable liquid phases, this compound undergoes thermal decomposition shortly after melting, indicating limited thermal stability in the liquid state.

The melting process involves the disruption of the hydrogen bonding networks and crystalline packing arrangements that stabilize the solid-state structure. The relatively narrow melting point range suggests good crystalline purity and uniform intermolecular interactions throughout the crystal lattice. The hygroscopic nature of the compound can influence the observed melting behavior, with absorbed moisture potentially affecting the thermal transition temperatures.

No distinct solid-solid phase transitions are observed below the melting point, indicating that the crystal structure remains stable across the typical temperature range encountered in laboratory and storage conditions. The absence of polymorphic transitions simplifies the handling and characterization of the compound, as consistent physical properties can be expected under normal conditions.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant